molecular formula C9H16N2O B1384779 (3S)-N-cyclopropylpiperidine-3-carboxamide CAS No. 1401448-66-5

(3S)-N-cyclopropylpiperidine-3-carboxamide

Cat. No. B1384779
CAS RN: 1401448-66-5
M. Wt: 168.24 g/mol
InChI Key: OGCHRLNYITUXPD-ZETCQYMHSA-N
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Description

(3S)-N-cyclopropylpiperidine-3-carboxamide, also known as CPP-3-CAR, is a cyclic amide derived from piperidine. It is a small molecule that has been extensively studied due to its potential uses in a variety of scientific research applications. CPP-3-CAR is a promising compound with a wide range of applications in the field of medicine, biochemistry, and pharmacology.

Scientific Research Applications

Melatonin Receptor Ligands

(3S)-N-cyclopropylpiperidine-3-carboxamide derivatives have been explored in the design and synthesis of novel melatonin receptor ligands. Specifically, compounds with variations in this structure exhibit functionality at rat MT(1) and MT(2) receptors, which are significant in sleep regulation and circadian rhythms. These compounds, such as 11f and 18b, have shown properties comparable to ramelteon, a known melatonin receptor agonist (Li et al., 2011).

Theoretical Analysis of Cyclopropane Derivatives

The structural and conformational characteristics of cyclopropane derivatives, akin to (3S)-N-cyclopropylpiperidine-3-carboxamide, have been theoretically analyzed. This research offers insights into the conformational preferences of these compounds, contributing to a better understanding of their chemical behavior and potential applications (Casanovas et al., 2003).

Synthesis of Lavendamycin Analogues

N-propargylindole-2-carboxamides, structurally related to (3S)-N-cyclopropylpiperidine-3-carboxamide, have been used in gold-catalyzed cycloisomerization. This process is pivotal in synthesizing lavendamycin analogues, a group of compounds known for their potential anticancer properties (England & Padwa, 2008).

Enantiopure D-α-Amino Acids Production

Research on enantiopure trans-3-arylaziridine-2-carboxamides, related to (3S)-N-cyclopropylpiperidine-3-carboxamide, has been conducted to produce enantiopure, unnatural D-α-amino acids. This work is significant in the field of asymmetric synthesis and the production of chiral building blocks for pharmaceuticals (Morán-Ramallal et al., 2010).

Biological Screening of Cyanopyridine Derivatives

Studies involving cyanopyridine derivatives structurally related to (3S)-N-cyclopropylpiperidine-3-carboxamide have revealed their significant biological and therapeutic activities. These compounds have applications in pharmaceuticals and agriculture (Akbari, 2018).

Rhodium-Catalyzed C3-H Acylmethylation

Research on [2,2'-bipyridine]-6-carboxamides, similar to (3S)-N-cyclopropylpiperidine-3-carboxamide, has led to the development of rhodium(III)-catalyzed C-H acylmethylation. This methodology is significant in organic synthesis, particularly in functionalizing molecules for potential pharmaceutical applications (Yu et al., 2019).

properties

IUPAC Name

(3S)-N-cyclopropylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(11-8-3-4-8)7-2-1-5-10-6-7/h7-8,10H,1-6H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCHRLNYITUXPD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-N-cyclopropylpiperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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